molecular formula C16H20N4O4 B2574154 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 953180-71-7

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2574154
CAS RN: 953180-71-7
M. Wt: 332.36
InChI Key: QMLDQSXPAFVECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as FGIN-1-27, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is classified as a selective dopamine D3 receptor antagonist, which means that it has the ability to block the activity of dopamine at the D3 receptor site in the brain.

Mechanism of Action

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means that it binds to and blocks the activity of dopamine at the D3 receptor site in the brain. This can have a number of effects on various physiological processes, including the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. For example, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, in rodents. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide in scientific research is its selectivity for dopamine D3 receptors, which allows for more specific investigation of the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are a number of future directions for research involving N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide. One potential area of investigation is the role of dopamine D3 receptors in the regulation of appetite and energy balance, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, this compound could be used to investigate the role of dopamine D3 receptors in the regulation of social behavior and motivation, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.

Synthesis Methods

The synthesis of N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves the reaction of furan-2-ylmethylamine with 4-(chloromethyl)piperidine to form the intermediate 1-(furan-2-ylmethyl)piperidine-4-methanol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the final product, this compound.

Scientific Research Applications

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has been widely used in scientific research as a tool to study the role of dopamine D3 receptors in various physiological and pathological processes. For example, this compound has been used to investigate the role of dopamine D3 receptors in drug addiction, as well as in the regulation of mood and cognition.

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c21-15(16(22)18-14-5-9-24-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-8-23-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLDQSXPAFVECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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